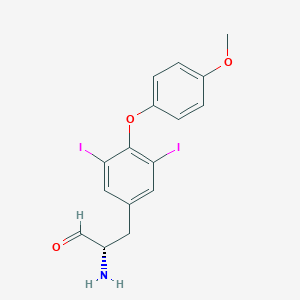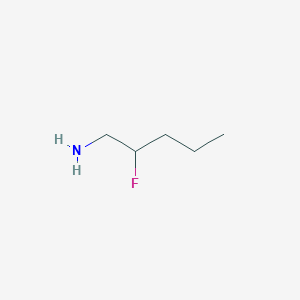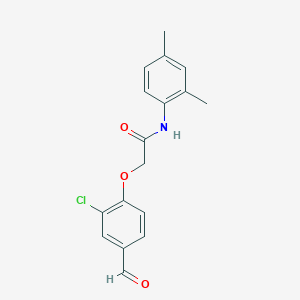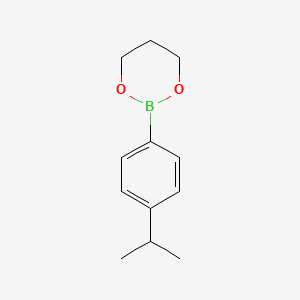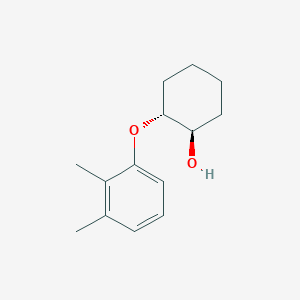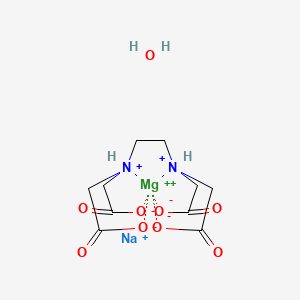
Ethylenediaminetetraacetic acid disodium magnesium salt xhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is widely used as a chelating agent, which means it can bind to metal ions and form stable complexes. It is particularly effective in binding polyvalent cations such as calcium and magnesium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylenediaminetetraacetic acid disodium magnesium salt xhydrate typically involves the reaction of ethylenediaminetetraacetic acid with magnesium and sodium hydroxides. The reaction is carried out in an aqueous medium, and the resulting product is crystallized to obtain the hydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The final product is often dried and packaged for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethylenediaminetetraacetic acid disodium magnesium salt xhydrate primarily undergoes chelation reactions. It forms stable complexes with metal ions, which can be used in various applications .
Common Reagents and Conditions
The compound reacts with metal ions in aqueous solutions. Common reagents include metal salts such as calcium chloride, magnesium sulfate, and iron(III) chloride. The reactions are typically carried out at room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions are metal-EDTA complexes. These complexes are highly stable and can be used in various applications, including water treatment, agriculture, and medicine .
Scientific Research Applications
Ethylenediaminetetraacetic acid disodium magnesium salt xhydrate has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects through chelation, where it binds to metal ions and forms stable complexes. This process involves the donation of electron pairs from the nitrogen and oxygen atoms in the ethylenediaminetetraacetic acid molecule to the metal ion, forming a coordinate bond. The resulting complex is highly stable and prevents the metal ion from participating in other chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid disodium salt dihydrate: Similar in structure but does not contain magnesium.
Ethylenediaminetetraacetic acid calcium disodium salt: Contains calcium instead of magnesium.
Ethylenediaminetetraacetic acid tetrasodium salt: Contains four sodium ions instead of two.
Uniqueness
Ethylenediaminetetraacetic acid disodium magnesium salt xhydrate is unique due to its ability to bind both magnesium and other metal ions. This dual functionality makes it particularly useful in applications where the presence of magnesium is beneficial, such as in certain biological and industrial processes .
Properties
Molecular Formula |
C10H16MgN2NaO9+ |
|---|---|
Molecular Weight |
355.54 g/mol |
IUPAC Name |
magnesium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;hydrate |
InChI |
InChI=1S/C10H16N2O8.Mg.Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;1H2/q;+2;+1;/p-2 |
InChI Key |
HQDTWGRTHXJMQG-UHFFFAOYSA-L |
Canonical SMILES |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].O.[Na+].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


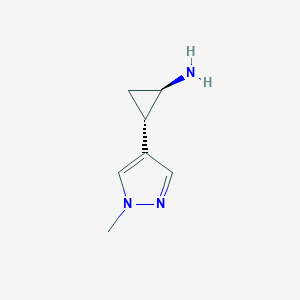
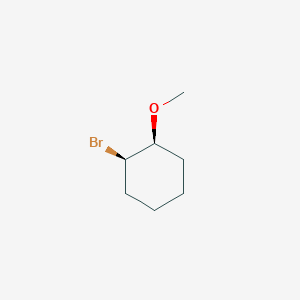
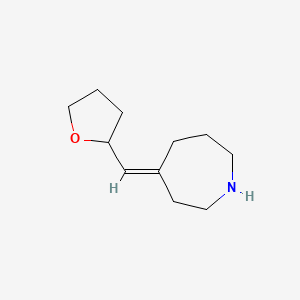
![6-(4-Methoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352597.png)

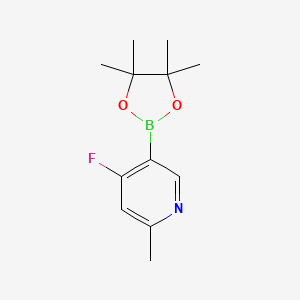
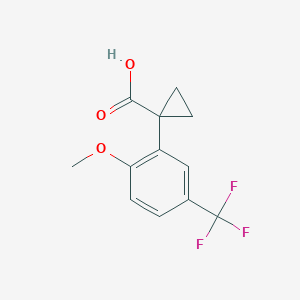
![tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate](/img/structure/B13352634.png)
![4-Chloro-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13352646.png)
